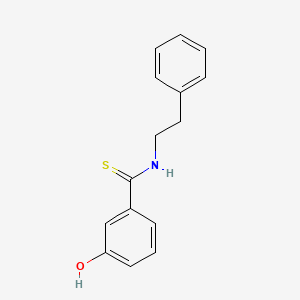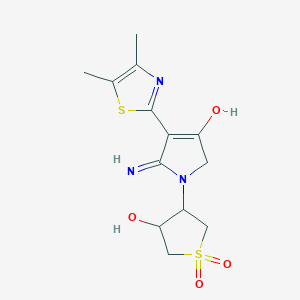![molecular formula C20H30N2O4 B6079662 ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate](/img/structure/B6079662.png)
ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate, also known as EMD-386088, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxylate compounds and has been found to possess a wide range of pharmacological properties.
科学研究应用
Ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various diseases such as depression, anxiety, and addiction. It has been found to act as a selective and potent antagonist of the dopamine D1 receptor, which is involved in the regulation of mood, motivation, and reward. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has also been shown to have anxiolytic and antidepressant effects in animal models.
作用机制
The mechanism of action of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the inhibition of dopamine signaling through the D1 receptor. This results in the modulation of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been found to decrease the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing.
Biochemical and Physiological Effects
ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has been found to have a wide range of biochemical and physiological effects. It has been shown to decrease the activity of the mesolimbic dopamine pathway, which is involved in the regulation of reward and motivation. ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate has also been found to increase the levels of the neurotransmitter serotonin in the brain, which is involved in the regulation of mood and anxiety.
实验室实验的优点和局限性
One of the main advantages of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate is its selectivity and potency for the dopamine D1 receptor. This makes it a valuable tool for studying the role of this receptor in various diseases. However, one of the limitations of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate. One area of research is the development of more potent and selective compounds that target the dopamine D1 receptor. Another area of research is the investigation of the potential therapeutic applications of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate in diseases such as addiction and depression. Additionally, the use of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate as a tool for studying the role of the dopamine D1 receptor in various physiological processes is an interesting area of research.
合成方法
The synthesis of ethyl 4-[2-(3-methoxybenzyl)-4-morpholinyl]-1-piperidinecarboxylate involves the reaction of 3-methoxybenzylamine with 1-piperidinecarboxylic acid, followed by the addition of morpholine and ethyl chloroformate. The reaction is carried out in the presence of a catalyst and under controlled conditions to yield the desired product. The purity of the product is then checked using various analytical techniques such as HPLC and NMR.
属性
IUPAC Name |
ethyl 4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-3-25-20(23)21-9-7-17(8-10-21)22-11-12-26-19(15-22)14-16-5-4-6-18(13-16)24-2/h4-6,13,17,19H,3,7-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQDTKYJHHFFMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CCOC(C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-[(3-methoxyphenyl)methyl]morpholin-4-yl]piperidine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![2-{1-cyclohexyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6079593.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![2-chloro-5-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B6079600.png)

![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)

![S-[4-methyl-5-(5-methyl-2-thienyl)-4H-1,2,4-triazol-3-yl] 4-propoxybenzenecarbothioate](/img/structure/B6079653.png)
![N~1~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B6079676.png)